molecular formula C15H13FO4 B6402444 3-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261894-60-3

3-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6402444
CAS RN: 1261894-60-3
M. Wt: 276.26 g/mol
InChI Key: PFHRIWZBJDNNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid (FMBA) is an organic compound that has recently been gaining attention due to its potential applications in scientific research. FMBA is a relatively new compound and its properties have been studied in recent years. This compound has been found to be highly soluble in water and ethanol and is relatively stable over a wide range of temperatures. It has been used in a variety of research applications, including as a fluorescent probe for imaging and as a reagent for chemical synthesis.

Scientific Research Applications

3-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a fluorescent probe for imaging, as a reagent for chemical synthesis, and as a substrate for enzyme assays. It has also been used in the synthesis of other compounds, such as 2-(4-methoxy-2-fluorophenyl)-5-methoxybenzamide and 4-fluorobenzoyl chloride.

Mechanism of Action

3-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% is a fluorescent compound, which means that it absorbs light at a certain wavelength and then emits light at a different wavelength. This property makes it useful for imaging applications, such as fluorescence microscopy and single-molecule detection. 3-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% can also be used as a reagent in chemical synthesis, as it can be used to convert other compounds into their corresponding derivatives.
Biochemical and Physiological Effects
3-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% has been found to be relatively non-toxic, with an LD50 of greater than 2000 mg/kg body weight in mice. It has also been found to be relatively non-irritating to the skin and eyes. However, further research is needed to determine the long-term effects of 3-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% on the body.

Advantages and Limitations for Lab Experiments

3-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% has several advantages for lab experiments. It is highly soluble in water and ethanol, which makes it easy to work with. It is also relatively stable over a wide range of temperatures, which makes it suitable for a variety of applications. However, 3-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% is a relatively new compound and its properties have not yet been fully explored. Therefore, further research is needed to determine the full potential of this compound.

Future Directions

The potential applications of 3-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% are vast and could include the development of new fluorescent probes, the synthesis of new compounds, and the use of 3-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% as a reagent for chemical synthesis. Additionally, further research is needed to explore the biochemical and physiological effects of 3-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% on the body. Finally, 3-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% could be used in the development of new drugs and therapies, as it has been found to be relatively non-toxic.

Synthesis Methods

3-(2-Fluoro-4-methoxyphenyl)-5-methoxybenzoic acid, 95% can be synthesized by reaction of 4-methoxybenzoic acid with 2-fluoromethyl phenol in the presence of pyridine and acetic anhydride. The reaction is carried out at a temperature of 65°C for 6 hours and yields a product with a purity of 95%. The reaction can be monitored by thin-layer chromatography and the product can be isolated by column chromatography.

properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO4/c1-19-11-3-4-13(14(16)8-11)9-5-10(15(17)18)7-12(6-9)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHRIWZBJDNNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690109
Record name 2'-Fluoro-4',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261894-60-3
Record name 2'-Fluoro-4',5-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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